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Compound of Interest

Compound Name: L-Lysine-13C dihydrochloride

Cat. No.: B12415222

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine-13Cs dihydrochloride is a stable isotope-labeled (SIL) form of the essential amino acid
L-lysine. In this molecule, all six carbon atoms of the lysine backbone are replaced with the
heavy isotope, carbon-13 (*3C). This isotopic enrichment makes it an invaluable tool in
guantitative proteomics, metabolomics, and metabolic flux analysis, where it serves as a tracer
to elucidate complex biological processes. Its chemical identity to the natural ("light”) L-lysine
ensures that it is processed by cellular machinery in an identical manner, without perturbing
biological systems, a key advantage over radioactive isotopes.[1][2] This guide provides a
comprehensive overview of L-Lysine-13Ce dihydrochloride, its applications, and detailed
experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Lysine-13Ce dihydrochloride is
crucial for its effective use in experimental settings. The key quantitative data for this
compound are summarized in the table below.
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Property Value Reference
Chemical Formula 13C6H14N202-2HCI [3]
Molecular Weight 225.07 g/mol [3]

CAS Number 201740-81-0

Isotopic Purity >99% for 13C [3]
Chemical Purity >98% [3]
Appearance White to off-white solid

Solubility Soluble in water

Store at room temperature,
Storage protected from light and [4]

moisture.

Core Applications in Research

L-Lysine-13Ce dihydrochloride is a cornerstone reagent in modern life sciences research,
primarily enabling precise quantification and tracking of proteins and metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture
(SILAC)

SILAC is a powerful and widely adopted technique for quantitative proteomics.[1][5][6] The
methodology relies on the metabolic incorporation of "heavy" or "light" amino acids into the
entire proteome of cultured cells. By comparing the mass spectrometry (MS) signal intensities
of peptides from cells grown in "heavy" L-Lysine-13Ce dihydrochloride-containing media versus
those grown in "light" (natural abundance) L-lysine media, researchers can accurately quantify
differences in protein abundance between two cell populations.[1]

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (33C-MFA) is a technique used to quantify the rates (fluxes) of
metabolic reactions within a cell.[7][8] By supplying L-Lysine-13Ce dihydrochloride as a tracer
and analyzing the isotopic labeling patterns of downstream metabolites using MS or Nuclear
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Magnetic Resonance (NMR) spectroscopy, researchers can map the flow of carbon through
metabolic pathways.[7][8] This provides a detailed snapshot of cellular metabolism under
specific conditions.

Protein Turnover and Dynamics

The rate of protein synthesis and degradation, known as protein turnover, is a critical aspect of
cellular homeostasis. Dynamic SILAC (dSILAC) experiments, which involve switching cells
from a "light" to a "heavy" L-Lysine-13Ce-containing medium (or vice versa), allow for the
measurement of protein turnover rates on a proteome-wide scale.[9][10] By tracking the
incorporation of the heavy isotope over time, the synthesis and degradation rates of individual
proteins can be determined.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-Lysine-
13Ce dihydrochloride.

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the general steps for a two-state SILAC experiment.
4.1.1 Materials

e SILAC-grade cell culture medium deficient in L-lysine and L-arginine

o Dialyzed fetal bovine serum (dFBS)

o "Light" L-lysine dihydrochloride

e "Heavy" L-Lysine-13Ce dihydrochloride

e Cell line of interest (lysine auxotroph recommended for efficient labeling)[11]
o Cell lysis buffer (e.g., RIPA buffer)

» Protease inhibitors

e Trypsin (MS-grade)
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o Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
e LC-MS/MS system

4.1.2 Methodology

o Cell Culture and Labeling:

o Prepare two types of SILAC media: "Light" medium supplemented with natural L-lysine
and "Heavy" medium supplemented with L-Lysine-13Ce dihydrochloride. Both media should
also contain L-arginine.

o Culture two separate populations of cells. One population is grown in the "Light" medium,
and the other in the "Heavy" medium.

o Cells should be cultured for at least five to six cell divisions to ensure near-complete
incorporation of the labeled amino acids.[12] Labeling efficiency should be monitored and
ideally be >97%.[12][13]

o Experimental Treatment:

o Once fully labeled, expose the two cell populations to their respective experimental
conditions (e.g., drug treatment vs. vehicle control).

e Cell Lysis and Protein Extraction:

[e]

Harvest the cells from both populations.

o

Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell number or protein
concentration.

o

Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.

[¢]

Quantify the total protein concentration of the lysate.
» Protein Digestion:

o Take a desired amount of protein lysate (e.g., 50-100 ug).
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o Reduce the disulfide bonds with DTT and alkylate the cysteine residues with
iodoacetamide.

o Digest the proteins into peptides using trypsin overnight at 37°C.
e Mass Spectrometry Analysis:

o Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect
pairs of peptides that are chemically identical but differ in mass due to the incorporation of
12C-lysine or 3Ce-lysine.

e Data Analysis:

o Use specialized software to identify the peptides and quantify the relative abundance of
each protein by comparing the peak intensities of the "light" and "heavy" peptide pairs.

Protocol for *C-Metabolic Flux Analysis

This protocol provides a general workflow for a 13C-MFA experiment using L-Lysine-13Ce
dihydrochloride as a tracer.

4.2.1 Materials

Cell culture medium with a defined composition

L-Lysine-3Ce dihydrochloride

Metabolite extraction solution (e.g., cold 80% methanol)

GC-MS or LC-MS/MS system

Software for MFA data analysis
4.2.2 Methodology
o Experimental Design:

o Define the metabolic network model to be investigated.
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o Select the appropriate 3C-labeled tracer, in this case, L-Lysine-3Ce dihydrochloride, to
maximize the information obtained about the fluxes of interest.

e Tracer Experiment:

o Culture cells in a medium where the standard L-lysine has been replaced with L-Lysine-
13Ce dihydrochloride.

o Allow the cells to reach a metabolic steady state. This can be verified by measuring the
isotopic enrichment of key metabolites at different time points until a plateau is reached.
[14]

e Metabolite Extraction:
o Rapidly quench the metabolic activity of the cells (e.g., by flash-freezing in liquid nitrogen).
o Extract the intracellular metabolites using a cold extraction solution.

 Isotopic Labeling Measurement:

o Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass
isotopomer distributions of key metabolites in the lysine metabolism pathway.

e Flux Estimation:

o Input the measured mass isotopomer distributions and any measured extracellular fluxes
(e.g., nutrient uptake and product secretion rates) into an MFA software package.

o The software will then estimate the intracellular metabolic fluxes by minimizing the
difference between the experimentally measured and the model-predicted labeling
patterns.[14]

 Statistical Analysis:

o Perform a statistical analysis to assess the goodness-of-fit of the model and to determine
the confidence intervals for the estimated fluxes.

Data Presentation and Visualization
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Clear presentation of quantitative data and visualization of complex biological processes are
paramount for interpreting experimental results.

Quantitative Data Summary

The following table presents typical quantitative data obtained in a SILAC experiment,
demonstrating the high efficiency of isotopic labeling.

Cell Passage Number Labeling Efficiency (%)
1 ~75%
2 ~90%
3 ~95%
4 >97%

Data presented here is illustrative and based on typical observations in SILAC experiments.[13]

Visualizations

Visual representations of experimental workflows and biological pathways are essential for

clear communication of complex processes.
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Caption: A generalized workflow for a SILAC experiment.
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Caption: A typical workflow for a 3C-Metabolic Flux Analysis experiment.

Caption: The major pathways of L-lysine catabolism in mammals.[15][16][17][18]

Conclusion
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L-Lysine-13Cs dihydrochloride is an indispensable tool for researchers in the life sciences. Its
utility in quantitative proteomics, metabolic flux analysis, and the study of protein dynamics
provides a powerful means to unravel the complexities of cellular function in both health and
disease. The detailed protocols and conceptual framework provided in this guide are intended
to empower researchers to effectively design and execute experiments using this versatile
stable isotope-labeled compound, ultimately leading to novel biological insights and
advancements in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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